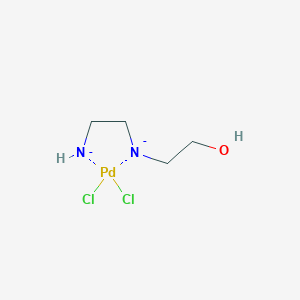
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.
Scientific Research Applications
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.
Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.
Palladium(2+) chloride: A common palladium source used in catalysis and material science.
Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.
Uniqueness
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.
Properties
Molecular Formula |
C4H10Cl2N2OPd-2 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium |
InChI |
InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2 |
InChI Key |
KBBDBHRLKSOCFX-UHFFFAOYSA-L |
Canonical SMILES |
C(C[N-]CCO)[NH-].Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
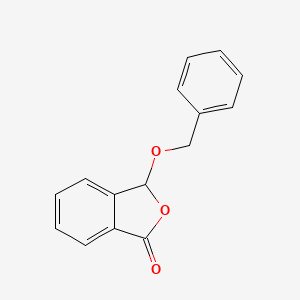
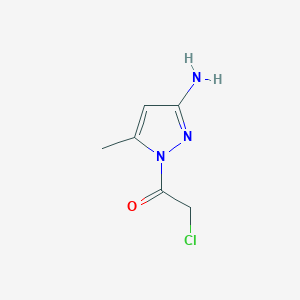

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
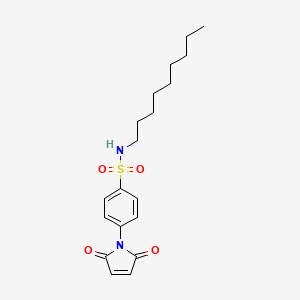
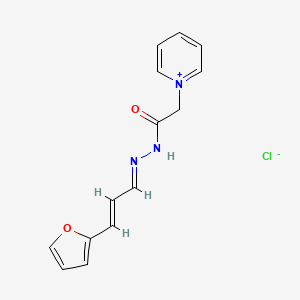

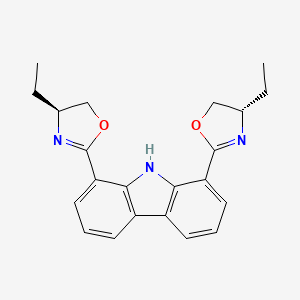
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
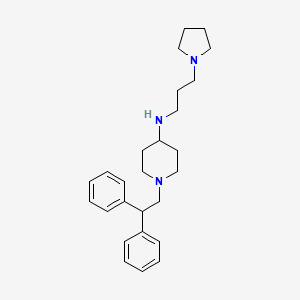

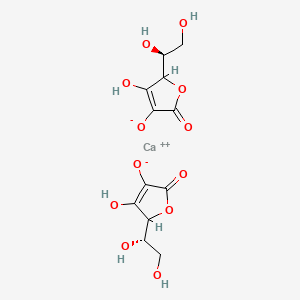
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
